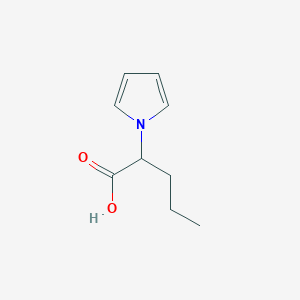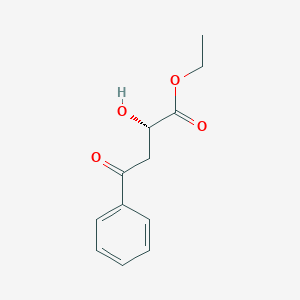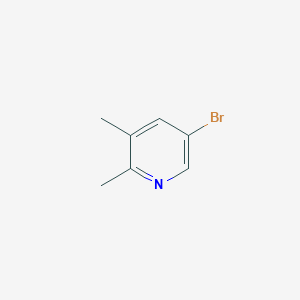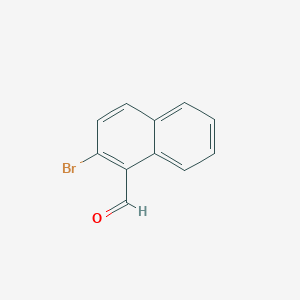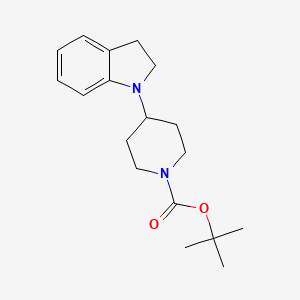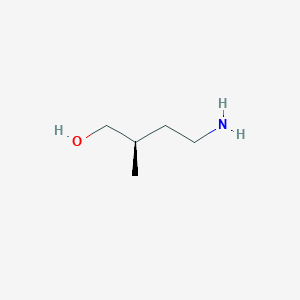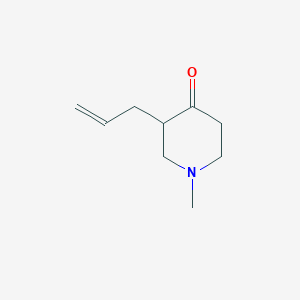![molecular formula C16H18O B1280690 4-([1,1'-Biphenyl]-4-yl)butan-1-ol CAS No. 34874-54-9](/img/structure/B1280690.png)
4-([1,1'-Biphenyl]-4-yl)butan-1-ol
Übersicht
Beschreibung
“4-([1,1’-Biphenyl]-4-yl)butan-1-ol” is a complex organic compound. It seems to be related to compounds like 4-Phenyl-1-butanol and 1-Butanol , which are known organic compounds with various applications in the field of chemistry .
Chemical Reactions Analysis
The chemical reactions involving “4-([1,1’-Biphenyl]-4-yl)butan-1-ol” would depend on its exact molecular structure. As a general rule, the presence of the hydroxyl (-OH) group in the butan-1-ol part of the molecule could make it reactive with various reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-([1,1’-Biphenyl]-4-yl)butan-1-ol” would depend on its exact molecular structure. For instance, 4-Phenyl-1-butanol, a related compound, is known to be a colorless crystal with a molecular weight of 150.218 Da .
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
4-([1,1'-Biphenyl]-4-yl)butan-1-ol derivatives have been explored for their antituberculosis properties. A specific derivative, 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, demonstrated high antituberculosis activity and is in the final stages of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).
Tyrosinase Inhibition
Biphenyl-based compounds are clinically significant for various treatments, including hypertension and inflammatory conditions. A study synthesized various biphenyl ester derivatives, showing significant anti-tyrosinase activities. These compounds displayed inhibitions comparable to standard inhibitor kojic acid, suggesting potential pharmaceutical applications (Kwong et al., 2017).
Fluorescence Studies
Novel biphenyl-based acrylate and methacrylate were synthesized for fluorescence studies. Their solubility, color, absorbance, and fluorescence properties were examined in various solvents, indicating potential applications in fluorescence-based technologies (Baskar & Subramanian, 2011).
Antidiabetic Potential
A study on 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (RTC1), a compound with antidiabetic potential and challenging aqueous solubility, revealed the formation of a RTC1/HPBCD complex that resulted in improved solubility, maintaining its antidiabetic efficacy (Devine et al., 2020).
Photophysical Properties
Research on biphenyl- and fluorene-based o-carboranyl compounds highlighted how the distortion of biphenyl rings alters photophysical properties, impacting their emission behavior in various states. This study contributes to the understanding of the role of structural factors in photophysical responses (Shin et al., 2017).
Wirkmechanismus
Target of Action
Alcohols can interact with various biological targets, including enzymes and cell membranes. For example, ethanol interacts with the gamma-aminobutyric acid (GABA) receptor, increasing its inhibitory effect and leading to sedative properties .
Mode of Action
Alcohols can act as weak acids, donating a proton to a base and forming an alkoxide ion . They can also undergo reactions such as dehydration to form alkenes, or oxidation to form aldehydes, ketones, or carboxylic acids .
Biochemical Pathways
Alcohols can be metabolized in the body through pathways involving enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . These pathways convert the alcohol to acetaldehyde, then to acetic acid, which can be further broken down in the citric acid cycle .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of alcohols can vary depending on factors such as the specific structure of the alcohol, the concentration, and the individual’s metabolic rate .
Result of Action
The effects of alcohols can range from cellular changes, such as altered membrane fluidity, to physiological effects, such as sedation, diuresis, and in high concentrations, toxicity .
Action Environment
The action of alcohols can be influenced by factors such as the presence of food in the stomach (which can slow absorption), the individual’s age, sex, and genetic factors, and the presence of other substances, which can have additive, synergistic, or antagonistic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-phenylphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c17-13-5-4-6-14-9-11-16(12-10-14)15-7-2-1-3-8-15/h1-3,7-12,17H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLVAWHROJGHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188429 | |
| Record name | (1,1'-biphenyl)-4-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,1'-Biphenyl]-4-yl)butan-1-ol | |
CAS RN |
34874-54-9 | |
| Record name | 4-(4-Biphenylyl)butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034874549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-biphenyl)-4-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BIPHENYLBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPO2HR8FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






